(R)-3-Boc-aminopyrrolidine

Enantiomeric excess Chiral purity Optical rotation

This is the defined (R)-stereoisomer (CAS 122536-77-0), critically differentiated from its (S)-enantiomer, racemate, and regioisomers. Substitution is scientifically impermissible for stereospecific applications such as gyramide antibacterial synthesis or chiral ligand development, where enantiomeric excess (>98.5%) directly dictates pharmacophore geometry and catalytic enantioselectivity. Its orthogonal Boc protection enables selective incorporation into peptidomimetics. Validate identity and chiral purity via ion mobility spectrometry to avoid costly misidentification in regulated environments.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B8293897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Boc-aminopyrrolidine
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN(C1)N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-5-11(10)6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1
InChIKeyMMHCWKHUSPBOAH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Boc-aminopyrrolidine (CAS 122536-77-0): Procurement Specifications and Baseline Characterization for Chiral Pyrrolidine Building Blocks


(R)-3-Boc-aminopyrrolidine (CAS 122536-77-0, molecular formula C9H18N2O2, molecular weight 186.25) is a chiral nitrogen-containing heterocyclic compound classified as a Boc-protected 3-aminopyrrolidine derivative. It is manufactured and supplied as a white to off-white solid with a melting point range of 73–80 °C and is characterized by a specific optical rotation of [α]/D +21.5 ± 1.5° (c = 1 in ethanol), confirming its (R)-stereochemical configuration . The compound is commercially available with purity specifications typically ≥98% as determined by HPLC or GC, with enantiomeric excess (E.E.) control available at >98.5% [1].

Why (R)-3-Boc-aminopyrrolidine Cannot Be Substituted by Racemic Mixtures, S-Enantiomers, or Regioisomeric Analogs in Critical Applications


Procurement substitution of (R)-3-Boc-aminopyrrolidine with its racemate (±), its (S)-enantiomer (CAS 122536-76-9), or its regioisomer (N-Boc-3-aminopyrrolidine, CAS 99724-19-3) is not scientifically permissible for applications requiring stereochemically defined outcomes. The four isomers of R/S-I/N-Boc-3-aminopyrrolidine—encompassing both chiral (R/S) and positional (I/N) isomerism—exhibit distinct physicochemical and biological properties that preclude functional interchangeability . This inherent differentiation has driven the development of specialized analytical methods using ion mobility spectrometry and non-covalent interaction-based mobility disparity specifically to discriminate among these isomers due to their non-equivalent behavior in drug synthesis and biological systems [1]. The chiral center at the 3-position of the pyrrolidine ring directly governs the three-dimensional orientation of downstream pharmacophores, making stereochemical identity a critical procurement specification rather than an optional quality attribute.

(R)-3-Boc-aminopyrrolidine: Head-to-Head Comparative Performance Evidence for Scientific Procurement Decisions


Enantiomeric Excess Specification and Chiral Identity Verification of (R)-3-Boc-aminopyrrolidine vs. Racemic Material

(R)-3-Boc-aminopyrrolidine is supplied with an enantiomeric excess (E.E.) specification of >98.5%, whereas the racemic mixture (±)-3-(Boc-amino)pyrrolidine (CAS 99724-19-3) contains approximately 50% of the undesired (S)-enantiomer [1]. The (R)-enantiomer exhibits a specific optical rotation of [α]/D +21.5 ± 1.5° (c = 1 in ethanol), a quantifiable stereochemical marker that differentiates it from the (S)-enantiomer, which rotates plane-polarized light in the opposite direction . This optical rotation specification enables analytical verification of chiral identity prior to use in stereospecific syntheses.

Enantiomeric excess Chiral purity Optical rotation

Role as the Defined Intermediate in DNA Gyrase Inhibitor Gyramide Synthesis

The specific (R)-stereoisomer of 3-Boc-aminopyrrolidine is the documented intermediate in the synthesis of gyramides, a class of N-benzyl-3-sulfonylpyrrolidine compounds with demonstrated antibacterial activity through DNA gyrase inhibition and bacterial cell division disruption . Gyramides represent a structurally defined antibacterial pharmacophore; substitution with racemic material or the (S)-enantiomer would produce diastereomeric sulfonamide products with unvalidated biological activity profiles. The (R)-configuration is structurally required to achieve the intended three-dimensional orientation of the sulfonylpyrrolidine moiety relative to the benzyl substituent.

Antibacterial DNA gyrase inhibitor Gyramide

Differential Mobility Spectrometry Discrimination of (R)-3-Boc-aminopyrrolidine from S-Enantiomer and Regioisomers

A validated ion mobility spectrometry method utilizing non-covalent interaction-based mobility disparity has been developed specifically to discriminate among the four isomers of R/S-I/N-Boc-3-aminopyrrolidine . The method demonstrates that (R)-3-Boc-aminopyrrolidine (R-I-Boc-3AP) exhibits distinct drift time and collision cross-section values relative to the (S)-enantiomer and both N-Boc regioisomers. This analytical differentiation confirms that the four isomers possess measurably distinct physicochemical properties in the gas phase, a proxy for their differential behavior in molecular recognition events such as enzyme binding or receptor interactions [1].

Chiral discrimination Ion mobility spectrometry Non-covalent interactions

Application in Stereochemically Controlled Peptide and Peptidomimetic Synthesis

(R)-3-Boc-aminopyrrolidine serves as a chiral building block for the synthesis of peptides containing an (R)-configured amino functionality at the third position of the pyrrolidine ring, enabling the construction of peptidomimetics with defined three-dimensional architecture . The Boc protecting group on the exocyclic amine permits orthogonal protection strategies: it remains stable under conditions that cleave Fmoc or Cbz protecting groups, then can be selectively removed with mild acid (e.g., TFA) to unmask the primary amine for further coupling . This orthogonality is essential for multi-step peptide assembly where regioselective deprotection governs synthetic success.

Peptide synthesis Peptidomimetic Chiral building block

Optimal Research and Industrial Application Scenarios for (R)-3-Boc-aminopyrrolidine (CAS 122536-77-0)


Synthesis of Antibacterial Gyramide DNA Gyrase Inhibitors

This compound is the defined (R)-stereoisomer intermediate in the synthetic route to gyramides, a class of N-benzyl-3-sulfonylpyrrolidine antibacterials with demonstrated activity against DNA gyrase and bacterial cell division. Procurement of the (R)-enantiomer (CAS 122536-77-0) is essential for reproducing published synthetic protocols; use of the (S)-enantiomer or racemic material would yield diastereomeric sulfonamide products with unvalidated biological activity profiles . This scenario is particularly relevant for medicinal chemistry laboratories engaged in antibacterial drug discovery and structure-activity relationship studies of pyrrolidine-based DNA gyrase inhibitors.

Stereodefined Peptide and Peptidomimetic Construction Requiring (R)-Configuration at Pyrrolidine 3-Position

This compound provides a chiral pyrrolidine scaffold with a protected amine functionality that can be incorporated into peptide chains while maintaining defined (R)-stereochemistry . The Boc protecting group remains stable under Fmoc deprotection conditions (e.g., piperidine in DMF) and can be selectively removed with trifluoroacetic acid to reveal the free amine for subsequent coupling steps . This orthogonal protection strategy enables the construction of complex peptidomimetics where the three-dimensional orientation of the pyrrolidine ring governs biological target recognition.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The (R)-configured aminopyrrolidine core can be further functionalized to generate chiral ligands for transition metal-catalyzed asymmetric transformations. Upon selective deprotection of the Boc group, the resulting primary amine serves as a versatile handle for introducing phosphine, amine, or oxazoline donor groups, yielding ligands with a defined (R)-pyrrolidine backbone. The stereochemical integrity of the starting material is directly translated to the ligand's chiral environment, making the >98.5% enantiomeric excess specification critical for achieving high enantioselectivity in downstream catalytic reactions.

Chiral Resolution Studies and Isomer Discrimination Method Development

This compound, as one of four distinct isomers in the R/S-I/N-Boc-3-aminopyrrolidine family, serves as a reference standard for developing and validating analytical methods for chiral and positional isomer discrimination . The validated ion mobility spectrometry method for distinguishing among these four isomers provides a quality control framework for confirming the identity and stereochemical purity of procured material, preventing costly misidentification errors in regulated pharmaceutical manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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